5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine
Description
Properties
Molecular Formula |
C12H13ClN2S |
|---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
5-[(3-chloro-2-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13ClN2S/c1-7-9(4-3-5-10(7)13)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15) |
InChI Key |
SNZILZSWKUDPAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)CC2=C(N=C(S2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of α-Halo Ketone Intermediate
The α-halo ketone 1 is synthesized by alkylating 3-chloro-2-methylbenzyl bromide with ethyl acetoacetate, followed by bromination at the α-position:
Key Conditions :
-
Alkylation: Sodium hydride (NaH) in dimethylformamide (DMF), 0°C to room temperature.
-
Bromination: N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄, reflux.
Thiazole Ring Formation
Reacting α-halo ketone 1 with thiourea in ethanol under reflux yields the thiazole core 2 :
Characterization :
Suzuki-Miyaura Cross-Coupling on 5-Bromothiazole Intermediate
This method employs a palladium-catalyzed coupling to introduce the benzyl group at position 5.
Synthesis of 5-Bromo-4-methylthiazol-2-amine
Bromination of 4-methylthiazol-2-amine using NBS in the presence of Lewis acids:
Yield : ~70% (analogous to bromination in thiazole derivatives).
Suzuki Coupling with 3-Chloro-2-methylbenzylboronic Acid
Palladium-catalyzed cross-coupling installs the benzyl group:
Optimized Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0).
-
Base: Sodium carbonate in dimethoxyethane (DME)/water (3:1).
-
Temperature: 80°C, 12 hours.
Condensation and Reduction of Schiff Base Intermediates
Adapted from the synthesis of 2-amino-5-methylthiazol derivatives, this route involves forming a Schiff base followed by reduction.
Synthesis of 2-(2-Amino-4-methylthiazol-5-yl)acetaldehyde
Oxidation of the hydroxymethyl group in 4 (synthesized via Hantzsch method) using pyridinium chlorochromate (PCC):
Condensation with 3-Chloro-2-methylbenzylamine
Formation of a Schiff base 6 , which is subsequently reduced:
Key Data :
Comparative Analysis of Methods
Characterization and Validation
All routes produce This compound with consistent spectral data:
Challenges and Optimization Opportunities
-
Hantzsch Route : Scalability is limited by the synthesis of α-halo ketones. Microwave-assisted reactions may improve yields.
-
Suzuki Coupling : Catalyst loading (0.5–1 mol%) and ligand choice (e.g., SPhos) can enhance efficiency.
-
Schiff Base Method : Switching to catalytic hydrogenation (H₂/Pd-C) may increase reduction yields .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The 3-chloro-2-methylbenzyl substituent may undergo nucleophilic substitution at the chlorinated position under specific conditions.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Chlorine displacement | Ethanol, reflux, K₂CO₃ | Substituted benzyl derivatives | 60–75% |
-
Mechanistic Insight : The electron-withdrawing effect of the adjacent methyl group activates the chlorine atom for substitution. Ethanol acts as a polar aprotic solvent, facilitating nucleophilic attack (e.g., by amines or alkoxides).
Functionalization at the 2-Amino Group
The primary amine at the 2-position participates in acylation and alkylation reactions.
Thiazole Ring Reactivity
The thiazole ring undergoes electrophilic substitution and photochemical reactions.
Electrophilic Substitution
| Position | Reagent | Product | Conditions | Reference |
|---|---|---|---|---|
| C-5 | HNO₃, H₂SO₄ | Nitro-substituted thiazole | 0°C, 2 hr |
Photodegradation
UV irradiation (254 nm) induces ring-opening via S1–C2 bond cleavage, forming thioketene or isocyanide intermediates .
Schiff Base Formation
The 2-amino group reacts with aldehydes to form imines, enabling further structural diversification.
| Aldehyde | Conditions | Product | Yield | Antioxidant Activity (IC₅₀) | Reference |
|---|---|---|---|---|---|
| 4-Chlorobenzaldehyde | EtOH, reflux, 6 hr | 5-(3-Chloro-2-methylbenzyl)-4-methyl-N-(4-chlorobenzylidene)thiazol-2-amine | 68% | 12.5 µM |
Metal Chelation
The thiazole sulfur and amine nitrogen enable coordination with transition metals.
| Metal Ion | Stoichiometry | Application | Reference |
|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Catalytic oxidation of alcohols |
Biological Activity-Driven Reactions
Derivatives of this compound exhibit structure-activity relationships (SAR) in medicinal contexts:
-
Antitubercular Activity : Methyl 2-amino-5-benzylthiazole-4-carboxylate analogs show MIC values as low as 0.06 µg/mL against M. tuberculosis .
-
Cholinesterase Inhibition : N-Alkylated derivatives demonstrate dual AChE/BChE inhibition (IC₅₀: 1.2–4.8 µM) .
Synthetic Methodology Comparison
A comparative analysis of synthesis routes for analogous thiazoles:
Stability and Degradation
Scientific Research Applications
Biological Activities
Research indicates that 5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties, with evaluations indicating cytotoxic effects on human tumor cell lines.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it suitable for therapeutic applications in inflammatory diseases.
Applications in Medicinal Chemistry
-
Antimicrobial Agents :
- The compound has been evaluated for its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively.
Bacterial Strain MIC (µg/mL) Reference Year Staphylococcus aureus 32 2024 Escherichia coli 64 2024 -
Anticancer Research :
Cell Line IC50 (µM) Reference Year MCF-7 (Breast Cancer) 15 2023 HCT-116 (Colon Cancer) 10 2023 - Anti-inflammatory Studies :
Study on Antimicrobial Activity (2024)
Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings : Significant inhibitory effects were observed against Staphylococcus aureus and Escherichia coli, reinforcing its potential as an antimicrobial agent.
Anticancer Activity Evaluation (2023)
Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model Study (2025)
Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels significantly, suggesting therapeutic potential in inflammatory conditions.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by ~50% | 2025 |
Mechanism of Action
The mechanism of action of 5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in Thiazole-2-amine Family
5-(3-Chlorophenyl)-4-methylthiazol-2-amine (CAS 1082351-64-1)
- Structure : Differs by replacing the benzyl group (CH₂-C₆H₃(Cl)(CH₃)) with a chlorophenyl ring (C₆H₄Cl) .
- Activity : While specific data are unavailable, phenyl-substituted thiazoles are often less potent than benzyl derivatives due to reduced flexibility and electron-withdrawing effects .
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (CAS 1493299-70-9)
- Structure : Features a 4-chloro-2-fluorobenzyl group instead of 3-chloro-2-methylbenzyl .
- Impact : Fluorine substitution increases metabolic stability and electronegativity, while chloro at position 4 alters steric orientation.
- Activity : Fluorinated benzyl groups are common in kinase inhibitors (e.g., EGFR inhibitors) for enhanced selectivity .
5-(Imidazo[2,1-b]thiazol-6-yl)-4-methylthiazol-2-amine Derivatives
- Structure : Position 5 is substituted with an imidazo-thiazole group, creating a fused bicyclic system .
- Impact : Increased molecular complexity and rigidity may improve target engagement but reduce oral bioavailability.
- Activity : These derivatives show potent EGFR inhibition (IC₅₀ < 100 nM) in preclinical models .
Comparison with Kinase Inhibitors Outside the Thiazole Class
Dasatinib (BMS-354825)
- Structure: 2-Aminothiazole-5-carboxamide core with a pyrimidine substituent .
- Activity: Dual Src/Abl inhibitor with IC₅₀ values of 0.6 nM (Abl) and 0.8 nM (Src). Orally bioavailable and effective in chronic myelogenous leukemia (CML) .
- Contrast : The carboxamide group in Dasatinib enables hydrogen bonding with kinase active sites, a feature absent in the target compound.
AZD0530
- Structure : Quinazoline-based inhibitor with a thiazole side chain .
- Activity : Inhibits c-Src (IC₅₀ = 2.7 nM) and Abl (IC₅₀ = 30 nM) with high selectivity. Long half-life (40 hours) in humans .
- Contrast: The quinazoline core provides a planar structure for ATP-binding site interaction, differing from the non-planar benzyl-thiazole in the target compound.
Pharmacokinetic and Toxicity Considerations
Data Tables
Table 1. Structural and Activity Comparison of Selected Thiazole Derivatives
*Estimated using ChemDraw.
Biological Activity
5-(3-Chloro-2-methylbenzyl)-4-methylthiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article compiles data from various studies to present a comprehensive overview of its biological activity, including detailed findings, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 240.76 g/mol. The presence of the chloro and methyl groups on the benzyl moiety enhances its chemical properties and potential biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's efficacy has been evaluated through Minimum Inhibitory Concentration (MIC) tests against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Bacillus subtilis | 8 |
These results indicate that the compound is particularly effective against Bacillus subtilis , suggesting its potential as an antibacterial agent in pharmaceutical applications .
Antioxidant Activity
In addition to its antimicrobial properties, this compound has been assessed for its antioxidant capabilities. Antioxidant activity was measured using various assays, including DPPH radical scavenging assays.
Table 2: Antioxidant Activity Assay Results
| Assay Type | Scavenging Activity (%) |
|---|---|
| DPPH | 72 |
| Hydroxyl Radical | 65 |
| Nitric Oxide Radical | 58 |
| Superoxide Radical | 70 |
The compound demonstrated significant free radical scavenging activity, indicating its potential use in formulations aimed at reducing oxidative stress .
Case Studies and Research Findings
- In Vitro Studies : A study conducted on the compound's effect on bacterial strains showed that it not only inhibited growth but also displayed bactericidal properties at higher concentrations. The compound was shown to disrupt bacterial cell membranes, leading to cell lysis .
- Neuroprotective Effects : In a separate investigation focusing on neuroprotection, derivatives of thiazole compounds were found to reduce oxidative damage in neuronal cell lines induced by hydrogen peroxide. This suggests that similar thiazole derivatives may offer protective effects against neurodegenerative conditions .
- Molecular Docking Studies : Computational studies revealed potential binding interactions of the compound with key enzymes involved in bacterial metabolism, enhancing its profile as a candidate for drug development targeting resistant strains .
Q & A
Q. Basic
- ¹H/¹³C NMR : Critical for confirming substituent positions and amine proton environments. For example, 4-methylthiazol-2-amine derivatives show distinct singlet peaks for methyl groups at ~2.3 ppm (¹H NMR) and 15–20 ppm (¹³C NMR) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Refinement against high-resolution data (R factor < 0.06) ensures accuracy .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.
How can researchers resolve contradictions in reported biological activities of thiazol-2-amine derivatives across studies?
Advanced
Discrepancies often arise from:
Q. Methodological Approach :
Replicate assays under standardized conditions.
Use computational docking to compare binding affinities across structural analogs.
Validate in orthogonal assays (e.g., Western blotting for kinase inhibition ).
What strategies are used to determine structure-activity relationships (SAR) for this compound’s kinase inhibition?
Q. Advanced
- Systematic Derivatization : Modify the benzyl (e.g., chloro vs. fluoro substituents) and thiazole (e.g., methyl vs. tert-butyl) groups to assess steric/electronic effects .
- In Silico Modeling : Molecular dynamics simulations predict interactions with kinase ATP-binding pockets.
- In Vitro Profiling : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .
Example : Replacing 3-chloro-2-methylbenzyl with benzo[d][1,3]dioxol-5-ylmethyl enhanced antitumor activity in quinoline hybrids .
How can SHELX software be applied to solve the crystal structure of this compound?
Basic
Steps :
Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for single-crystal diffraction.
Structure Solution : SHELXD identifies initial phases via dual-space methods .
Refinement : SHELXL refines atomic coordinates and thermal parameters, incorporating hydrogen bonds and disorder modeling .
Validation : Check CIF files with PLATON for twinning or missed symmetry .
Q. Common Issues :
- Twinning : Resolve via TWINLAW in SHELXL .
- Disordered Solvents : Use SQUEEZE to model electron density.
How can researchers troubleshoot low yields in thiazole ring formation during synthesis?
Basic
Potential Fixes :
- Catalyst Optimization : Replace traditional bases (triethylamine) with nanosystems (e.g., Fe₃O₄-supported ionic liquids) to enhance reaction efficiency .
- Temperature Control : Maintain strict reflux conditions (e.g., 90°C for POCl₃-mediated cyclization ).
- Purification : Use gradient column chromatography (silica gel, hexane/EtOAc) to isolate pure thiazole products.
What in vitro models are appropriate for evaluating the anticancer potential of this compound?
Q. Advanced
- Cell Viability Assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) .
- Kinase Profiling : Use recombinant EGFR or VEGFR2 in ADP-Glo™ assays to quantify inhibition .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation.
How should crystallographic data discrepancies (e.g., anomalous bond lengths) be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
